Hosenkoside C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H82O20 |

|---|---|

Molecular Weight |

979.2 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(2S,4aS,4bS,6aS,7R,12aR)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-(5-hydroxy-4-methylpent-3-enyl)-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C48H82O20/c1-23(17-49)7-6-12-48(21-53)16-15-46(4)24(40(48)62)8-9-29-44(2)13-11-30(45(3,28(44)10-14-47(29,46)5)22-63-41-37(60)34(57)31(54)25(18-50)64-41)67-43-39(36(59)33(56)27(20-52)66-43)68-42-38(61)35(58)32(55)26(19-51)65-42/h7,24-43,49-62H,6,8-22H2,1-5H3/t24-,25-,26-,27-,28-,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41+,42-,43-,44-,45?,46?,47?,48?/m1/s1 |

InChI Key |

QGMUCGXWCKWHRJ-XPHKEDLPSA-N |

Isomeric SMILES |

CC(=CCCC1(CCC2([C@@H]([C@H]1O)CC[C@@H]3C2(CC[C@@H]4[C@]3(CC[C@@H](C4(C)CO[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)CO)CO |

Canonical SMILES |

CC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

Hosenkoside C from Impatiens balsamina: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside C, a baccharane glycoside isolated from the seeds of Impatiens balsamina, represents a promising natural product with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of this compound. Detailed experimental protocols for extraction and purification are presented, alongside a summary of its known biological activities. This document aims to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Impatiens balsamina, commonly known as garden balsam, has a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments, including inflammation and infections[1][2]. The seeds of this plant are a rich source of bioactive secondary metabolites, most notably a class of triterpenoid (B12794562) saponins (B1172615) known as hosenkosides[3]. Among these, this compound has emerged as a compound of interest due to its potential pharmacological properties.

This compound is a baccharane-type triterpenoid glycoside with the molecular formula C48H82O20 and a molecular weight of 979.15 g/mol [3]. Its complex structure necessitates a multi-step isolation and purification process to obtain the compound in high purity for detailed biological and pharmacological evaluation. This guide outlines the key methodologies for its discovery and isolation and discusses its potential as an anti-inflammatory agent.

Discovery and Structural Elucidation

The discovery of this compound and other related baccharane glycosides from the seeds of Impatiens balsamina involved extensive phytochemical investigations. The structural elucidation of these complex molecules was achieved through a combination of advanced spectroscopic techniques and chemical methods.

2.1. Spectroscopic Analysis

Modern spectroscopic techniques are central to the structural determination of natural products like this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : One-dimensional (1H and 13C NMR) and two-dimensional (2D NMR) experiments are crucial for determining the carbon skeleton and the sequence of sugar moieties. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, and between different parts of the molecule[4].

-

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.

2.2. Chemical Derivatization

Chemical methods, such as acid hydrolysis, are often used to cleave the glycosidic bonds, separating the aglycone (the non-sugar part) from the sugar units. The individual components can then be identified and their linkage points determined.

Isolation and Purification of this compound

The isolation of this compound from Impatiens balsamina seeds is a meticulous process involving several stages of extraction and chromatography. The following protocol is a comprehensive guide based on established methods for the isolation of hosenkosides.

3.1. Experimental Protocols

3.1.1. Plant Material Preparation Dried seeds of Impatiens balsamina are ground into a fine powder to maximize the surface area for efficient extraction.

3.1.2. Extraction A crude extract containing total hosenkosides is obtained using solvent extraction.

-

Protocol:

-

Place the powdered seeds in a round-bottom flask.

-

Add 70% ethanol (B145695) at a liquid-to-material ratio of 6:1 (mL:g).

-

Perform hot reflux extraction for a total of four cycles: the first for 60 minutes, followed by three cycles of 30-45 minutes each.

-

After each cycle, filter the mixture while hot to separate the extract from the solid plant material.

-

Combine the filtrates from all extraction cycles.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

3.1.3. Coarse Purification by Column Chromatography This step fractionates the crude extract to enrich the desired glycosides.

-

Protocol:

-

Column Packing: Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., chloroform-methanol) as a slurry.

-

Sample Loading: Dissolve the crude hosenkoside extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise or gradient solvent system, starting with a less polar mixture (e.g., chloroform-methanol, 9:1) and gradually increasing the polarity.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Fraction Analysis: Monitor the separation by performing Thin-Layer Chromatography (TLC) on the collected fractions.

-

Pooling of Fractions: Combine the fractions that show a similar profile on TLC and are expected to contain this compound.

-

3.1.4. High-Purity Isolation by Preparative High-Performance Liquid Chromatography (Prep-HPLC) The final purification step utilizes preparative HPLC to isolate this compound to a high degree of purity.

-

Protocol:

-

Sample Preparation: Dissolve the pooled and dried fractions from the column chromatography step in the initial mobile phase for HPLC. Filter the sample through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: Reversed-phase C18.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, potentially with 0.1% formic acid. The specific gradient needs to be optimized to achieve the best separation.

-

Flow Rate: To be determined based on column dimensions.

-

Detection: UV detection at a suitable wavelength (e.g., 205 nm for glycosides) or an Evaporative Light Scattering Detector (ELSD).

-

-

Injection and Fraction Collection: Inject the sample onto the HPLC system and collect the peak corresponding to this compound.

-

Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC.

-

3.2. Data Presentation: Quantitative Analysis (Hypothetical)

| Purification Step | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |

| Crude Ethanol Extract | 1000 (seeds) | 150 | 15 | <10 |

| Silica Gel Chromatography | 150 | 25 | 16.7 | 40-50 |

| Reversed-Phase C18 | 25 | 5 | 20 | 80-90 |

| Preparative HPLC | 5 | 0.5 | 10 | >98 |

Biological Activity of this compound

Preliminary studies and the known pharmacological activities of related compounds suggest that this compound possesses anti-inflammatory properties.

4.1. Anti-inflammatory Activity

This compound has been shown to significantly suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-1 beta (IL-1β), as well as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated cells. This indicates its potential as an anti-inflammatory agent.

4.2. Experimental Protocols for In Vitro Anti-inflammatory Assays

4.2.1. Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Procedure:

-

Culture RAW 264.7 cells in a suitable medium (e.g., DMEM with 10% FBS).

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce inflammation by adding LPS (e.g., 1 µg/mL) and incubate for a further 24 hours.

-

Collect the cell culture supernatant for analysis.

-

4.2.2. Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Production: Quantify the accumulation of nitrite (B80452) in the supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): Measure the concentrations in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

4.3. Data Presentation: Anti-inflammatory Activity

Specific IC50 values for purified this compound are not widely published. However, an ethanol extract of Impatiens balsamina seeds showed an IC50 of 210 µg/mL in a protein denaturation assay, which is a general test for anti-inflammatory activity. The table below compares this with known anti-inflammatory drugs.

| Compound/Extract | Target/Assay | IC50 |

| Impatiens balsamina Seed Extract | Protein Denaturation (BSA) | 210 µg/mL |

| Ibuprofen | COX-1 / COX-2 | 2.1 µM / 1.6 µM |

| Celecoxib | COX-2 | 40 nM |

| Dexamethasone | NF-κB Inhibition | 2.93 nM |

Note: The IC50 value for the extract is not directly comparable to pure compounds and suggests a much lower potency.

Putative Mechanism of Action: NF-κB Signaling Pathway

The anti-inflammatory effects of many natural products, including triterpenoid saponins, are often attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target. It is hypothesized that hosenkosides, including this compound, exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

5.1. NF-κB Signaling Overview

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, inducing the transcription of cytokines, chemokines, and other inflammatory mediators.

5.2. Postulated Inhibition by this compound

It is postulated that this compound may interfere with this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent expression of inflammatory genes.

Visualizations

6.1. Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

6.2. Postulated Signaling Pathway

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound, a triterpenoid saponin (B1150181) from Impatiens balsamina seeds, presents a compelling case for further pharmacological investigation. The protocols outlined in this guide provide a framework for its efficient isolation and purification, enabling researchers to obtain high-purity material for in-depth studies. While preliminary data suggests anti-inflammatory potential through the modulation of the NF-κB pathway, further research is required to establish definitive IC50 values and elucidate the precise molecular mechanisms of action. This document serves as a valuable resource to propel future research and development of this compound as a potential therapeutic agent.

References

A Technical Guide to the Putative Biosynthetic Pathway of Hosenkoside C

Audience: Researchers, scientists, and drug development professionals.

Abstract: Hosenkoside C is a baccharane glycoside isolated from the seeds of Impatiens balsamina.[1] As a member of the triterpenoid (B12794562) saponin (B1150181) family, it garners significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[2] While the definitive biosynthetic pathway of this compound has not been experimentally elucidated, this guide outlines a putative pathway constructed from our understanding of the biosynthesis of structurally analogous ginsenosides (B1230088) in Panax species.[3] This document provides a detailed overview of the proposed enzymatic steps, commencing with the cyclization of 2,3-oxidosqualene (B107256) and culminating in the specific glycosylation pattern of this compound. To facilitate further research, this guide includes representative quantitative data from related pathways, comprehensive experimental protocols for key biochemical analyses, and visualizations of the proposed metabolic route and experimental workflows.

Introduction: The Baccharane Glycosides of Impatiens balsamina

Impatiens balsamina, commonly known as garden balsam, is a rich source of a variety of phytochemicals, including flavonoids, naphthoquinones, and a diverse array of triterpenoid saponins (B1172615).[3] Among these are the baccharane-type glycosides, which include this compound.[1] Triterpenoid saponins are synthesized via the isoprenoid pathway, and their vast structural diversity is the result of a series of precise enzymatic modifications to a common precursor. A thorough understanding of the biosynthetic pathways of these compounds is pivotal for their sustainable production through metabolic engineering and for the exploration of novel derivatives with potentially enhanced therapeutic efficacy. Given the limited research specifically targeting this compound biosynthesis, this guide leverages the extensively studied ginsenoside biosynthesis as a foundational model. This comparative approach provides a robust theoretical framework to initiate and guide future research into the biosynthesis of this compound and other related baccharane glycosides.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound can be delineated into three principal stages:

-

Formation of the Triterpene Backbone: The synthesis of the baccharane aglycone from 2,3-oxidosqualene.

-

Hydroxylation of the Aglycone: A series of oxidation reactions catalyzed by cytochrome P450 (CYP450) enzymes.

-

Glycosylation: The attachment of sugar moieties by UDP-glycosyltransferases (UGTs) to form the final glycoside.

The initial steps of the pathway involve the assembly of isoprene (B109036) units via the mevalonate (B85504) (MVA) pathway to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then condensed to produce squalene, which is subsequently epoxidized to 2,3-oxidosqualene.

The biosynthesis of triterpenoids diverges at the cyclization of 2,3-oxidosqualene. In the case of ginsenosides, this reaction is catalyzed by dammarenediol-II synthase to form the dammarane (B1241002) skeleton. For baccharane glycosides like this compound, a specific oxidosqualene cyclase (OSC) is proposed to catalyze the formation of the characteristic baccharane backbone. Following the formation of the baccharane skeleton, a series of hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases, introduce hydroxyl groups at specific positions to form the aglycone of this compound, known as hosenkol C. The final step in the biosynthesis is the attachment of sugar moieties to the hosenkol C aglycone, a process catalyzed by UDP-dependent glycosyltransferases (UGTs).

Caption: A simplified overview of the putative biosynthetic pathway of this compound.

Quantitative Data from Analogous Pathways

Direct quantitative data for the enzymes involved in this compound biosynthesis is currently unavailable. However, data from the well-researched ginsenoside pathway can offer valuable insights into the potential kinetics and efficiency of the enzymes in the proposed this compound pathway.

| Enzyme Class | Enzyme Example (from Panax ginseng) | Substrate | Product | Vmax | Km (µM) | Reference |

| Oxidosqualene Cyclase | Dammarenediol-II synthase (DS) | 2,3-Oxidosqualene | Dammarenediol-II | 1.25 nmol/mg/h | 25 | |

| Cytochrome P450 | Protopanaxadiol synthase (CYP716A47) | Dammarenediol-II | Protopanaxadiol | 0.8 pmol/min/pmol P450 | 12.3 | |

| Glycosyltransferase | UGT71A28 | Protopanaxadiol | Compound K | 3.5 pkat/mg | 150 (for PPD) |

Note: The presented values are illustrative and derived from studies on ginsenoside biosynthesis. Actual values for enzymes in the this compound pathway may vary.

Experimental Protocols for Pathway Elucidation

The following protocols are standard methodologies employed in the study of triterpenoid saponin biosynthesis and can be adapted for the investigation of the this compound pathway.

This protocol outlines the identification and functional characterization of a candidate OSC gene from Impatiens balsamina.

Caption: Workflow for cloning and functional characterization of a candidate OSC gene.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the young leaves of Impatiens balsamina using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Gene Identification and Cloning: Degenerate primers are designed based on conserved regions of known plant OSCs. The full-length cDNA of the candidate OSC is then obtained using RACE (Rapid Amplification of cDNA Ends).

-

Heterologous Expression: The full-length cDNA is cloned into a yeast expression vector (e.g., pYES2). The recombinant plasmid is transformed into a lanosterol synthase-deficient yeast strain.

-

Functional Analysis: The transformed yeast is cultured, and protein expression is induced. Microsomes are prepared and incubated with 2,3-oxidosqualene. The reaction products are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized triterpene product.

A similar workflow can be applied for the identification and characterization of candidate CYP450 and UGT genes. For CYP450s, the enzyme assay would involve co-expression with a cytochrome P450 reductase in yeast and incubation with the putative aglycone substrate. For UGTs, a cell-free extract or purified recombinant enzyme would be incubated with the aglycone and a specific UDP-sugar donor. The reaction products for both would be analyzed by HPLC or LC-MS.

Conclusion

The putative biosynthetic pathway of this compound, based on the well-established ginsenoside pathway, provides a solid foundation for future research. The elucidation of the specific enzymes involved in the formation of the baccharane skeleton, as well as the precise hydroxylation and glycosylation steps, will be crucial for the potential biotechnological production of this compound and the development of novel derivatives with enhanced pharmacological properties. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery.

References

Unveiling the Molecular Architecture of Hosenkoside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside C is a naturally occurring baccharane glycoside isolated from the seeds of Impatiens balsamina.[1] As a member of the triterpenoid (B12794562) saponin (B1150181) class, it is part of a larger family of related compounds, designated as Hosenkosides A through O, that have been identified from this plant source.[1] The structural elucidation of these complex natural products is a critical step in understanding their chemical properties and potential pharmacological activities. This technical guide provides an in-depth overview of the methodologies and data integral to the chemical structure elucidation of this compound, tailored for researchers, scientists, and professionals in drug development. While specific quantitative NMR data for this compound is not publicly available, this guide outlines the comprehensive experimental workflows and data presentation standards employed for this class of compounds.

Physicochemical Properties

This compound is a solid, typically appearing as a white to off-white, hygroscopic powder.[1] It exhibits solubility in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), pyridine, methanol (B129727), and ethanol.[1]

Table 1: Physicochemical and Structural Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₈H₈₂O₂₀ | [1][2] |

| Molecular Weight | ~979.15 g/mol | [1][2] |

| Compound Type | Baccharane Glycoside (Triterpenoid Saponin) | [1][3] |

| Source | Seeds of Impatiens balsamina L. | [1][3] |

| CAS Number | 156764-83-9 | [2][3] |

Structure Elucidation Workflow

The structural determination of this compound follows a systematic workflow common for natural product glycosides. This process begins with the isolation and purification of the compound from its natural source, followed by a series of spectroscopic and chemical analyses to determine its planar structure and stereochemistry.

Caption: Overall workflow for the isolation and structural elucidation of this compound.

Experimental Protocols

Isolation and Purification

The isolation of this compound from the seeds of Impatiens balsamina involves a multi-step process to separate the target compound from a complex mixture of phytochemicals.

-

Extraction:

-

Dried and powdered seeds of Impatiens balsamina are subjected to solvent extraction, commonly using methanol or ethanol, to obtain a crude extract.[1]

-

-

Chromatographic Separation:

-

The crude extract is then subjected to a series of chromatographic techniques for purification.

-

Column Chromatography: Silica gel or other stationary phases are used with gradient elution systems (e.g., chloroform-methanol-water or ethyl acetate-n-butanol-water) for initial fractionation.[1]

-

High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique is effective for separating glycosides without the use of solid adsorbents.[1]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is often achieved using RP-HPLC with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water.[1]

-

Structural Characterization

The definitive structure of this compound is determined using a combination of spectroscopic and chemical methods.

-

Acid Hydrolysis:

-

To determine the aglycone and sugar components, this compound is subjected to acid hydrolysis, which cleaves the glycosidic bonds.

-

The resulting aglycone, Hosenkol C, and the individual sugar moieties are then separated and analyzed independently.[1]

-

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides fundamental information about the carbon-hydrogen framework. The ¹H NMR spectrum reveals the chemical environment, multiplicity, and coupling constants of protons, while the ¹³C NMR spectrum indicates the number and chemical environment of unique carbon atoms.[1]

-

2D NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.[4]

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as hydroxyl (O-H) groups, which are abundant in glycosidic triterpenoids.[1]

-

Circular Dichroism (CD) Spectroscopy: The absolute stereochemistry of the aglycone is determined by comparing its CD spectrum with those of known baccharane triterpenoids.[1]

-

-

Stereochemical Analysis:

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments provide information about the through-space proximity of protons, which is crucial for determining the relative stereochemistry of the chiral centers within the molecule.[1]

-

Data Presentation

While the specific ¹H and ¹³C NMR data for this compound are not publicly available, the following tables illustrate the standard format for presenting such data in the structural elucidation of triterpenoid saponins (B1172615).

Table 2: Hypothetical ¹³C NMR Data for the Aglycone of this compound (Hosenkol C)

| Carbon No. | Chemical Shift (δc) in ppm | Carbon Type |

| 1 | Data not publicly available | CH₂ |

| 2 | Data not publicly available | CH |

| 3 | Data not publicly available | CH |

| ... | ... | ... |

| 30 | Data not publicly available | CH₃ |

Table 3: Hypothetical ¹H NMR Data for the Aglycone of this compound (Hosenkol C)

| Proton No. | Chemical Shift (δH) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-1α | Data not publicly available | dd | J = x.x, y.y |

| H-1β | Data not publicly available | t | J = x.x |

| H-2 | Data not publicly available | m | |

| ... | ... | ... | ... |

| H-30 | Data not publicly available | s |

Signaling Pathways

The specific signaling pathways modulated by this compound have not been elucidated. However, related triterpenoid saponins have been reported to exhibit various biological activities, including antioxidant and potential cardioprotective properties.[2][5] The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound based on the known activities of similar compounds.

Caption: Hypothetical signaling pathway for the biological activity of this compound.

Conclusion

The chemical structure elucidation of this compound is a meticulous process that relies on a combination of isolation techniques, chemical degradation, and extensive spectroscopic analysis. While the complete quantitative NMR data remains proprietary or not widely disseminated in the public domain, the established methodologies for analyzing baccharane glycosides provide a robust framework for its characterization. This guide serves as a foundational resource for researchers interested in the study of this compound and related natural products, highlighting the key experimental and data analysis components required for their structural determination and subsequent investigation into their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemical Constituents of Lecythispisonis (Lecythidaceae)--A New Saponin and Complete 1H and 13C Chemical Shift Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. 2.5. Acid Hydrolysis of Compound 1 [bio-protocol.org]

An In-depth Technical Guide to the Physicochemical Properties of Hosenkoside C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, isolation, and biological activities of Hosenkoside C, a significant baccharane glycoside. The information is curated for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Impatiens balsamina L., a plant used in traditional medicine.[1][2] It belongs to the family of baccharane glycosides and is noted for its potential therapeutic properties, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][][4] Structurally, this compound and Hosenkoside A are isomers, differing in the positioning of their sugar chains.[1] This document details its chemical and physical characteristics, spectroscopic profile, and established experimental protocols.

Physicochemical Properties

This compound presents as a white to off-white solid and is known to be hygroscopic.[1][2] Its stability is considered good for storage and handling during experimental procedures.[]

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 156764-83-9 | [2][][5] |

| Molecular Formula | C₄₈H₈₂O₂₀ | [1][][5] |

| Molecular Weight | 979.15 g/mol | [1][2] |

| Appearance | White to off-white solid | [1][2] |

| Purity | >98% | [][6] |

| Compound Type | Baccharane Glycoside (Triterpenoid Saponin) | [1] |

| Initial Source | Seeds of Impatiens balsamina L. | [1][2] |

Table 2: Solubility Profile of this compound

| Application | Solvent/System | Solubility | References |

| In Vitro | DMSO | ≥ 100 mg/mL (102.13 mM) | [2] |

| Methanol | Soluble | [1] | |

| Ethanol (B145695) | Soluble | [1] | |

| Pyridine | Soluble | [1] | |

| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.55 mM) | [2] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.55 mM) | [2] |

Storage and Stability: For long-term storage, this compound powder should be kept at -20°C, sealed, and protected from moisture and light.[2] In solvent, stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[2]

Isolation and Purification

This compound is primarily extracted from the powdered seeds of Impatiens balsamina. The process involves solvent extraction followed by multi-step chromatographic purification.

Experimental Protocol: Isolation of this compound

-

Preparation of Plant Material: The dried seeds of Impatiens balsamina are ground into a coarse powder to maximize the surface area for extraction.[7]

-

Extraction: The powdered material undergoes hot reflux extraction with 70% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.[7][8]

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[8]

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The baccharane glycosides, including this compound, are enriched in the n-butanol fraction.[1][9]

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system (e.g., chloroform-methanol-water) is used to separate compounds based on polarity.[1]

-

Preparative HPLC: The final purification is achieved using preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column to yield high-purity this compound.[7][9]

Spectroscopic Data and Structure Elucidation

The structural determination of this compound relies on a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition (C₄₈H₈₂O₂₀).[1]

-

Infrared (IR) Spectroscopy: IR analysis identifies key functional groups. A typical spectrum for this compound would show a broad absorption band around 3400 cm⁻¹ (O-H stretching), bands near 2900 cm⁻¹ (C-H stretching), and strong absorptions in the 1000-1100 cm⁻¹ region (C-O stretching), characteristic of its glycosidic triterpenoid structure.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for elucidating the complete connectivity and stereochemistry of the molecule, including the structure of the aglycone and the sequence and linkage of the sugar moieties.[10]

-

Chemical Derivatization: Acid hydrolysis is used to cleave the glycosidic bonds, separating the sugar units from the aglycone (Hosenkol C). The individual components are then identified by comparing them with authentic standards.[1]

Biological Activities and Potential Mechanisms

This compound has demonstrated significant biological potential in preclinical studies.

-

Anti-inflammatory and Antioxidant Activity: It possesses potent antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress.[1][] Furthermore, this compound can suppress the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines, in experimental models.[1][4]

-

Cardioprotective Effects: Preliminary evidence suggests this compound may offer cardiovascular benefits by promoting vasodilation to regulate blood pressure and potentially reducing the formation of arterial plaque.[1][]

While the exact molecular mechanisms are still under investigation, the anti-inflammatory effects of many triterpenoid saponins (B1172615) are mediated through the inhibition of pro-inflammatory signaling pathways like NF-κB.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol outlines a standard method to assess the anti-inflammatory activity of this compound.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium and seeded into multi-well plates.[4]

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours).[][4]

-

Inflammatory Stimulation: Inflammation is induced by adding an inflammatory agent, such as lipopolysaccharide (LPS), to the cell culture medium.[][4]

-

Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for the production of inflammatory mediators.

-

Quantification of Nitric Oxide (NO): The cell culture supernatant is collected. NO production is measured by quantifying its stable metabolite, nitrite, using the Griess reaction.[4]

-

Quantification of Cytokines: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are measured using Enzyme-Linked Immunosorbent Assays (ELISA).[4]

-

Data Analysis: The levels of inflammatory mediators in cells treated with this compound are compared to those in the LPS-stimulated control group to determine its anti-inflammatory efficacy.

Conclusion

This compound is a well-characterized baccharane glycoside with significant potential for therapeutic applications. Its defined physicochemical properties, established isolation protocols, and demonstrated anti-inflammatory and antioxidant activities make it a compelling subject for further research in pharmacology and drug development. This guide provides a foundational resource for scientists aiming to explore the full potential of this natural compound.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS 156764-83-9 | this compound [phytopurify.com]

- 6. This compound | 156764-83-9 | INDOFINE Chemical Company [indofinechemical.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Hosenkoside M | CAS:161016-51-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

Hosenkoside C: A Technical Guide to Its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside C is a naturally occurring baccharane glycoside, a type of triterpenoid (B12794562) saponin, that has garnered scientific interest for its potential pharmacological activities.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural sources, distribution within those sources, and the experimental methodologies for its extraction, isolation, and analysis. Additionally, it explores the putative signaling pathways associated with its observed biological activities.

Natural Sources and Distribution

The primary and most well-documented natural source of this compound is the plant Impatiens balsamina L., commonly known as garden balsam.[1][2] This annual herb is widely cultivated in Asia for its ornamental and traditional medicinal uses.[3]

Distribution within Impatiens balsamina

While various parts of Impatiens balsamina contain a diverse array of phytochemicals, including flavonoids, naphthoquinones, and other terpenoids, this compound is predominantly found in the seeds of the plant.[1][2][4] Although other triterpenoid saponins (B1172615) have been isolated from the aerial parts of Impatiens balsamina, the seeds are the principal source for the isolation of this compound.[1]

Quantitative Distribution

Currently, there is a lack of specific published data quantifying the concentration of this compound in different parts of the Impatiens balsamina plant. However, orthogonal experiments have been conducted to optimize the extraction of total hosenkosides (including Hosenkoside A, B, C, and K) from the seeds, achieving a high extraction rate.[5] This suggests a significant concentration in the seeds compared to other plant tissues. Further quantitative analysis using validated analytical methods like HPLC-UV or LC-MS/MS is required to determine the precise concentration of this compound in the seeds, leaves, stems, and flowers of Impatiens balsamina.

Table 1: Hypothetical Quantitative Distribution of this compound in Impatiens balsamina

| Plant Part | This compound Concentration (mg/g dry weight) |

| Seeds | Data not available |

| Leaves | Data not available |

| Stems | Data not available |

| Flowers | Data not available |

Note: This table is a template to be populated as quantitative data becomes available through further research.

Experimental Protocols

The isolation and purification of this compound from its natural source involves a multi-step process that includes extraction, partitioning, and chromatographic separation.

Protocol 1: Extraction of Total Hosenkosides from Impatiens balsamina Seeds

This protocol is based on an optimized method for the extraction of total hosenkosides.[5]

Materials and Reagents:

-

Dried seeds of Impatiens balsamina

-

Reflux apparatus

-

Filter paper

-

Rotary evaporator

Procedure:

-

Grind the dried seeds of Impatiens balsamina to a coarse powder.

-

Place the powdered seeds in a round-bottom flask.

-

Add 70% ethanol at a liquid-to-material ratio of 6:1 (mL:g).

-

Perform hot reflux extraction for four cycles: the first for 60 minutes, followed by three cycles of 45, 30, and 30 minutes, respectively.

-

After each cycle, filter the mixture while hot to separate the extract from the plant residue.

-

Combine the filtrates from all four extraction cycles.

-

Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to obtain the crude extract of total hosenkosides.

Protocol 2: Isolation and Purification of this compound

This protocol outlines a general procedure for the isolation of this compound from the crude extract using liquid-liquid partitioning and column chromatography.[1]

Materials and Reagents:

-

Crude hosenkoside extract

-

Deionized water

-

n-Hexane

-

Ethyl acetate

-

n-Butanol

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., chloroform-methanol gradients)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for high purity)

Procedure:

-

Liquid-Liquid Partitioning: a. Suspend the crude extract in deionized water. b. Successively partition the aqueous suspension with n-hexane, ethyl acetate, and n-butanol. c. The baccharane glycosides, including this compound, will be enriched in the n-butanol fraction. d. Collect the n-butanol fraction and evaporate the solvent to dryness.

-

Column Chromatography: a. Pack a silica gel column with an appropriate solvent system (e.g., chloroform). b. Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient. d. Collect fractions and monitor the separation using TLC. e. Combine the fractions containing this compound based on the TLC profile.

-

Further Purification (Optional): a. For higher purity, the this compound-rich fractions can be subjected to further chromatographic steps, such as preparative HPLC.

Protocol 3: Quantification of this compound by HPLC-UV

This protocol provides a representative method for the quantitative analysis of this compound.[6]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (specific gradient to be optimized)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 205 nm (as saponins often lack a strong chromophore at higher wavelengths)

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

Procedure:

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh the dried extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Putative Signaling Pathways

While specific studies on the signaling pathways modulated by pure this compound are limited, research on extracts of Impatiens balsamina and other structurally related triterpenoid saponins suggests potential mechanisms for its observed anti-inflammatory and antioxidant activities.[1]

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of many triterpenoid saponins are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

In this proposed mechanism, this compound may inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action would keep NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

Antioxidant Activity: Radical Scavenging and Modulation of Cellular Pathways

The antioxidant properties of this compound are likely due to its triterpenoid structure, which can donate electrons to neutralize free radicals.[1] In addition to direct radical scavenging, triterpenoid saponins may also exert antioxidant effects by modulating cellular signaling pathways like the MAPK (Mitogen-Activated Protein Kinase) pathway.

Caption: Proposed antioxidant mechanisms of this compound.

This compound may directly scavenge reactive oxygen and nitrogen species (ROS/RNS). Additionally, it could modulate signaling pathways such as the MAPK pathway, which can lead to the activation of the transcription factor Nrf2. Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).

Conclusion

This compound, a baccharane glycoside primarily isolated from the seeds of Impatiens balsamina, shows promise as a bioactive compound with potential anti-inflammatory and antioxidant properties. This guide has provided a detailed overview of its natural sources, distribution, and the experimental protocols for its extraction, isolation, and quantification. While further research is needed to fully elucidate the specific mechanisms of action and to obtain precise quantitative data on its distribution, the putative involvement of the NF-κB and MAPK signaling pathways provides a strong foundation for future investigations. The methodologies and information presented herein are intended to support researchers and drug development professionals in their exploration of this compound as a potential therapeutic agent.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. rroij.com [rroij.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Extraction of Total Hosenkosides from Impatiens balsamina L [xuebao.jlu.edu.cn]

- 6. benchchem.com [benchchem.com]

- 7. New Knowledge About Old Drugs: The Anti-Inflammatory Properties of Cardiac Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of the anti-inflammatory effects of Sophorae Flavescentis Aiton identified by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Hosenkoside C

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific, authenticated ¹H and ¹³C NMR spectral data for Hosenkoside C is not currently available in the public domain. The data presented in this guide is representative of baccharane glycosides, a class of compounds to which this compound belongs, and is intended to provide an illustrative reference for researchers.

This compound is a baccharane glycoside isolated from the seeds of Impatiens balsamina. Like other members of the hosenkoside family, its structure consists of a triterpenoid (B12794562) aglycone, Hosenkol C, linked to sugar moieties. The elucidation of its precise structure and the characterization of its biological activity rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides an overview of the expected spectroscopic data for this compound, detailed experimental protocols for its analysis, and a visualization of potential signaling pathways it may modulate.

Data Presentation

The quantitative data for this compound and its aglycone, Hosenkol C, are summarized in the following tables. The NMR data is based on characteristic values for baccharane glycosides, given the absence of specific data for this compound.

Table 1: Representative ¹³C NMR Spectroscopic Data for the Aglycone (Hosenkol C) Moiety

| Carbon No. | Representative Chemical Shift (δ) ppm | Carbon Type |

| 1 | 38.5 - 39.5 | CH₂ |

| 2 | 26.0 - 27.0 | CH₂ |

| 3 | 88.0 - 90.0 | CH |

| 4 | 39.0 - 40.0 | C |

| 5 | 55.0 - 56.0 | CH |

| 6 | 18.0 - 19.0 | CH₂ |

| 7 | 33.0 - 34.0 | CH₂ |

| 8 | 40.0 - 41.0 | C |

| 9 | 50.0 - 51.0 | CH |

| 10 | 36.0 - 37.0 | C |

| 11 | 23.0 - 24.0 | CH₂ |

| 12 | 125.0 - 126.0 | CH |

| 13 | 138.0 - 139.0 | C |

| 14 | 42.0 - 43.0 | C |

| 15 | 28.0 - 29.0 | CH₂ |

| 16 | 27.0 - 28.0 | CH₂ |

| 17 | 47.0 - 48.0 | C |

| 18 | 16.0 - 17.0 | CH₃ |

| 19 | 16.0 - 17.0 | CH₃ |

| 20 | 36.0 - 37.0 | C |

| 21 | 29.0 - 30.0 | CH₃ |

| 22 | 37.0 - 38.0 | CH₂ |

| 23 | 28.0 - 29.0 | CH₃ |

| 24 | 16.0 - 17.0 | CH₃ |

| 25 | 16.0 - 17.0 | CH₃ |

| 26 | 17.0 - 18.0 | CH₃ |

| 27 | 26.0 - 27.0 | CH₃ |

| 28 | 175.0 - 177.0 | C=O |

| 29 | 33.0 - 34.0 | CH₃ |

| 30 | 23.0 - 24.0 | CH₃ |

Table 2: Representative ¹H NMR Spectroscopic Data for the Aglycone (Hosenkol C) Moiety

| Proton(s) | Representative Chemical Shift (δ) ppm | Multiplicity |

| H-3 | 3.20 - 3.30 | dd |

| H-12 | 5.30 - 5.40 | t |

| Methyl Protons | 0.80 - 1.30 | s |

Table 3: Representative NMR Data for Sugar Moieties

| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm | Multiplicity (¹H) |

| Anomeric (C-1') | 100.0 - 105.0 | 4.50 - 5.50 | d |

| Other Sugar Carbons | 60.0 - 80.0 | 3.20 - 4.20 | m |

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value/Description |

| Molecular Formula | C₅₄H₈₈O₂₃ |

| Molecular Weight | 1125.26 g/mol |

| Ionization Mode | ESI (Positive/Negative) |

| Key Diagnostic Ion | m/z 381 (Positive Ion Mode) |

| Fragmentation Pattern | The fragmentation of hosenkosides typically involves the sequential loss of sugar residues from the aglycone. Cleavage of glycosidic bonds is a primary fragmentation pathway. In positive ion mode, a key diagnostic ion for the Hosenkol C type aglycone is observed at an m/z of 381. |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the isolation and structural elucidation of this compound.

1. Isolation and Purification of this compound from Impatiens balsamina Seeds

-

Extraction:

-

Air-dried and powdered seeds of Impatiens balsamina are defatted with n-hexane.

-

The defatted material is then extracted with methanol (B129727) (MeOH) or ethanol (B145695) at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

-

Purification:

-

The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) and n-butanol.

-

The n-butanol fraction, containing the saponins, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol-water.

-

Further purification is achieved by repeated column chromatography on Sephadex LH-20 and reverse-phase (RP-18) silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

2. NMR Spectroscopic Analysis

-

Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in a deuterated solvent such as pyridine-d₅, methanol-d₄, or DMSO-d₆ (0.5 mL) in an NMR tube.

-

Instrumentation: NMR spectra are recorded on a high-field spectrometer (e.g., 500 MHz or higher).

-

1D NMR:

-

¹H NMR: Standard proton NMR spectra are acquired to identify the chemical shifts, multiplicities, and coupling constants of the protons.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to determine the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR: A suite of 2D NMR experiments is essential for the complete structural elucidation:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling correlations, identifying neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the stereochemistry of the molecule.

-

3. Mass Spectrometric Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol).

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is typically used.

-

Data Acquisition:

-

Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻), which is used to confirm the molecular formula.

-

Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides information about the structure, particularly the sequence and linkage of the sugar units.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflow for spectroscopic analysis and potential signaling pathways that may be modulated by this compound, based on the known activities of related compounds.

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Hosenkoside C: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest research, specific in vitro studies detailing the comprehensive mechanism of action of Hosenkoside C are limited in the public domain. This guide provides a framework based on existing knowledge of this compound and structurally related baccharane glycosides, such as other Hosenkosides and ginsenosides (B1230088), to inform future research. Methodologies and potential signaling pathways are presented to serve as a foundation for investigating the therapeutic potential of this compound.

Introduction

This compound is a baccharane glycoside isolated from the seeds of Impatiens balsamina[1][2]. Baccharane glycosides, a class of triterpenoid (B12794562) saponins (B1172615), are known for a variety of biological activities. Preliminary studies and data on related compounds suggest that this compound possesses potent antioxidant and anti-inflammatory properties[1]. These characteristics indicate its potential for therapeutic applications in conditions associated with oxidative stress and inflammation. This document outlines the hypothesized mechanisms of action of this compound in vitro, based on available data and studies of similar compounds, and provides detailed experimental protocols for further investigation.

Potential In Vitro Mechanisms of Action

Based on the activities of related saponins, this compound is hypothesized to exert its effects through several key mechanisms, including anti-inflammatory, antioxidant, and pro-apoptotic activities.

Anti-Inflammatory Effects

This compound and related compounds have been shown to suppress the production of pro-inflammatory mediators.[1][3] The proposed mechanism involves the inhibition of key signaling pathways that lead to the expression of inflammatory genes.

A key suggested mechanism is the downregulation of pro-inflammatory cytokines and nitric oxide (NO) production[1][]. In in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages, related compounds have demonstrated the ability to significantly reduce the secretion of TNF-α, IL-1β, and IL-6[5][6]. This is often associated with the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation[7][8].

Antioxidant Properties

The triterpenoid structure of this compound, with its hydroxyl groups, is believed to contribute to its potent antioxidant properties by enabling it to scavenge free radicals[1][]. This reduction of oxidative stress offers cellular protection. The mechanism may involve the modulation of endogenous antioxidant defense systems, such as the Nrf2 pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1)[9][10].

Pro-Apoptotic Effects in Cancer Cells

While direct studies on this compound are pending, other saponins have demonstrated cytotoxic activity against various cancer cell lines[11]. The proposed mechanism involves the induction of apoptosis, or programmed cell death. This can be initiated through intrinsic (mitochondrial) or extrinsic pathways. Evidence from similar compounds suggests the involvement of the intrinsic pathway, characterized by changes in mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases[12][13][14].

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on this compound and related compounds to provide a comparative overview.

Table 1: Anti-Inflammatory Activity of this compound and Related Compounds

| Compound/Extract | Cell Line | Stimulant | Concentration | Effect | Reference |

| This compound | Not Specified | Not Specified | Not Specified | Significantly suppressed the production of pro-inflammatory cytokines and NO. | [1][3][] |

| Ginsenoside Compound K (CK) | RAW 264.7 Macrophages | LPS (100 ng/mL) | 20 µM | Abolished LPS-induced increase in mRNA levels of Il1b, Il6, and Tnf. | [15] |

| Hydroponic Ginseng Shoot Extract | RAW 264.7 Macrophages | LPS | 400 µg/mL | Reduced nitric oxide production by 47% and significantly lowered mRNA expression of iNOS, TNF-α, IL-1β, and IL-6. | [6] |

Table 2: Neuroprotective Effects of Related Ginsenosides

| Compound | Cell Line | Insult | Concentration | Effect | Reference |

| Ginsenoside Rb1 | Neural Progenitor Cells (NPCs) | t-BHP (300 µM) | 10 µM | Reduced cytotoxicity from 42% to 27.5%; reduced apoptotic index from 23% to 12.5%. | [16] |

| Ginsenoside Compound K (CK) | HT22 Cells | H₂O₂ (400 µM) | 8 µM | Significantly increased cell survival rate. | [17] |

Table 3: Cytotoxic and Pro-Apoptotic Effects of Related Saponins

| Compound | Cancer Cell Line | Assay | IC50 Value / Effect | Reference |

| Hederoside C (HedC) | MG63 Osteosarcoma | MTT Assay | Dose-dependent suppression of proliferation. | [13] |

| Ginsenoside Compound K (CK) | SK-N-BE(2) & SH-SY5Y Neuroblastoma | CCK-8 Assay | Dose-dependent inhibition of cell viability. | [18] |

| Hyperoside | A549 (Non-small cell lung cancer) | MTT Assay | Dose-dependent suppression of cell viability. | [19] |

Detailed Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the mechanisms of action of this compound. These are based on established methodologies for similar compounds.

Assessment of Anti-Inflammatory Activity in Macrophages

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

4.1.1 Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator[3].

-

Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 3 hours[15].

-

Stimulate the cells with LPS (100 ng/mL) for 16-24 hours[15]. Include a vehicle control group (no this compound) and an unstimulated control group (no LPS).

4.1.2 Nitric Oxide (NO) Quantification (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent[3].

-

Mix equal volumes of supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader. A standard curve with sodium nitrite is used for quantification.

4.1.3 Cytokine Quantification (ELISA):

-

Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture supernatant using specific ELISA kits according to the manufacturer's instructions[][5].

Evaluation of Antioxidant Activity and Neuroprotection

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced injury.

4.2.1 Cell Culture and Induction of Oxidative Stress:

-

Culture a suitable neuronal cell line (e.g., HT22, PC12, or primary neural progenitor cells) in appropriate media[16][17].

-

Seed cells in 96-well plates at an appropriate density.

-

Pre-treat cells with different concentrations of this compound for 24 hours[16].

-

Induce oxidative stress by exposing the cells to an oxidizing agent such as hydrogen peroxide (H₂O₂) or tert-Butylhydroperoxide (t-BHP) for a specified duration (e.g., 2.5 hours)[16][17].

4.2.2 Cell Viability Assessment (MTT Assay):

-

After treatment, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in a solvent like DMSO[11].

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate cell viability as a percentage relative to the untreated control.

4.2.3 Measurement of Reactive Oxygen Species (ROS):

-

After treatment, wash the cells and incubate them with a fluorescent probe such as DCFH-DA.

-

Measure the fluorescence intensity, which is proportional to the intracellular ROS levels, using a fluorescence microplate reader or flow cytometer.

Analysis of Apoptosis Induction in Cancer Cells

This protocol determines if this compound induces apoptosis in cancer cell lines.

4.3.1 Cell Seeding and Treatment:

-

Seed a cancer cell line of interest (e.g., A549, HeLa, MG63) into a 6-well or 96-well plate and allow for attachment[11].

-

Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours[11].

4.3.2 Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Harvest both adherent and floating cells and wash them with cold PBS[11].

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature[11].

-

Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.

4.3.3 Western Blotting for Apoptosis-Related Proteins:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) followed by HRP-conjugated secondary antibodies[1][13].

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the hypothesized signaling pathways and experimental workflows for investigating this compound.

Hypothesized Anti-Inflammatory Signaling Pathway

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.

Proposed Antioxidant and Neuroprotective Mechanism

Caption: Proposed antioxidant mechanism via ROS scavenging and Nrf2 activation.

Workflow for Assessing Apoptosis

Caption: Workflow for evaluating the pro-apoptotic effects of this compound.

Conclusion

While direct and extensive in vitro data on the mechanism of action of this compound is still emerging, the available information on this compound and its structural relatives provides a strong foundation for targeted investigation. The hypothesized mechanisms—centering on the modulation of inflammatory, oxidative, and apoptotic pathways—position this compound as a promising candidate for further drug development. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate rigorous scientific inquiry into its therapeutic potential. Future studies should focus on validating these proposed pathways and elucidating the specific molecular targets of this compound.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 5. Antioxidant, Anti-Inflammatory and Antithrombotic Effects of Ginsenoside Compound K Enriched Extract Derived from Ginseng Sprouts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative study on anti-oxidative and anti-inflammatory properties of hydroponic ginseng and soil-cultured ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. snu.elsevierpure.com [snu.elsevierpure.com]

- 9. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Ginsenoside Compound K Induces Ros-Mediated Apoptosis and Autophagic Inhibition in Human Neuroblastoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-cancer effects of Hederoside C, a pentacyclic triterpene saponin, through the intrinsic apoptosis and STAT3 signaling pathways in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Neuroprotective effects of ginsenosides on neural progenitor cells against oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protective effects of ginsenoside CK against oxidative stress-induced neuronal damage, assessed with 1 H-NMR-based metabolomics – ScienceOpen [scienceopen.com]

- 18. researchgate.net [researchgate.net]

- 19. Hyperoside induces both autophagy and apoptosis in non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the triterpenoid saponin structure of Hosenkoside C

For researchers, scientists, and professionals in drug development, understanding the intricate molecular structure of natural compounds is paramount to unlocking their therapeutic potential. This in-depth technical guide focuses on the triterpenoid (B12794562) saponin (B1150181), Hosenkoside C, a baccharane glycoside isolated from the seeds of Impatiens balsamina.[1][2] This document provides a comprehensive overview of its chemical structure, the experimental methodologies employed for its elucidation, and its known biological activities, presenting all quantitative data in structured tables and complex relationships as visualized diagrams.

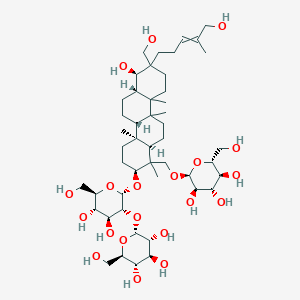

Core Chemical Structure and Properties

This compound is a complex triterpenoid saponin with the molecular formula C₄₈H₈₂O₂₀ and a molecular weight of approximately 979.15 g/mol .[1][2] It belongs to the baccharane family of glycosides, characterized by a specific pentacyclic triterpene aglycone.[1] The core structure of this compound is based on its aglycone, Hosenkol C, to which sugar moieties are attached. This compound is part of a larger family of related compounds, designated as Hosenkosides A through O, all isolated from Impatiens balsamina. These congeners share the same fundamental baccharane aglycone but differ in the composition and linkage of their sugar chains.

| Property | Value | Source |

| Molecular Formula | C₄₈H₈₂O₂₀ | |

| Molecular Weight | ~979.15 g/mol | |

| CAS Number | 156764-83-9 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, pyridine, methanol (B129727), and ethanol | |

| Source | Seeds of Impatiens balsamina |

Structural Elucidation: A Multi-faceted Approach

The determination of the intricate structure of this compound necessitates a combination of sophisticated analytical techniques. The general workflow for the isolation and structural elucidation of this compound and related compounds is depicted below.

Experimental Protocols

1. Isolation and Purification: The primary source of this compound is the seeds of Impatiens balsamina. The general procedure involves:

-

Extraction: Dried and powdered seeds are subjected to solvent extraction, typically with methanol or ethanol, to obtain a crude extract containing a mixture of phytochemicals.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning using solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Baccharane glycosides like this compound are typically enriched in the more polar fractions.

-

Chromatography: Final purification is achieved through various chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being a key method for separating the structurally similar hosenkosides.

2. Structural Characterization:

-

Acid Hydrolysis: This classical chemical method is employed to cleave the glycosidic bonds, separating the triterpenoid aglycone (Hosenkol C) from the sugar moieties. The individual sugars can then be identified by comparison with authentic standards using chromatographic and spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the elemental composition and confirm the molecular formula of this compound. Tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis. A characteristic diagnostic ion for the Hosenkol C type aglycone is observed at an m/z of 381 in positive ion mode. The fragmentation pattern typically involves the neutral loss of sugar units, which aids in sequencing the glycan chains.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete structural elucidation.

-

¹H and ¹³C NMR: Provide information about the proton and carbon environments within the molecule. While specific, detailed ¹H-NMR and ¹³C-NMR data for this compound are not widely available in public literature, the general features can be inferred from the analysis of closely related baccharane glycosides. The spectra would exhibit characteristic signals for the triterpenoid aglycone and the sugar moieties.

-

2D NMR (COSY, HMBC, HSQC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular framework.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments are critical for determining the relative stereochemistry of the molecule by providing information about the through-space proximity of protons.

-

-

Circular Dichroism (CD) Spectroscopy: The absolute stereochemistry of the Hosenkol C aglycone was determined by comparing its CD spectrum with those of known baccharane triterpenoids.

| Technique | Purpose | Key Findings for this compound Structure |

| Acid Hydrolysis | Separation of aglycone and sugar moieties | Identification of the Hosenkol C aglycone and the constituent sugars. |

| Mass Spectrometry (HR-MS, MS/MS) | Determination of molecular formula and fragmentation pattern | Molecular formula of C₄₈H₈₂O₂₀. Diagnostic aglycone ion at m/z 381. |

| ¹H and ¹³C NMR | Identification of proton and carbon environments | Characteristic signals for a triterpenoid aglycone and sugar units. |

| 2D NMR (COSY, HMBC, HSQC) | Elucidation of atom connectivity | Assembly of the complete molecular structure. |

| NOE Spectroscopy | Determination of relative stereochemistry | Spatial arrangement of substituents on the baccharane core. |

| Circular Dichroism (CD) | Determination of absolute stereochemistry | Confirmation of the absolute configuration of the aglycone. |

Biological Activity and Potential Signaling Pathways

This compound has demonstrated notable biological activities, primarily as an antioxidant and an anti-inflammatory agent. Its antioxidant properties are attributed to its triterpenoid structure and the presence of multiple hydroxyl groups, which enable it to scavenge free radicals and reduce oxidative stress. As an anti-inflammatory agent, it has been shown to suppress the production of pro-inflammatory cytokines and nitric oxide (NO) in experimental models.

While direct evidence is limited, some studies on plant extracts containing this compound suggest a potential interaction with key cellular signaling pathways. For instance, extracts of Sanghuangporus vaninii, which contain this compound, have been observed to decrease the expression of mTOR, AKT, and p-AKT proteins in the context of anti-colon cancer activity. This suggests a potential, though not definitively proven, involvement of the PI3K/Akt/mTOR pathway.

It is crucial to note that further research is required to definitively establish a direct causal link between this compound and the modulation of this or any other signaling pathway.

Conclusion

This compound presents a complex and fascinating molecular architecture, the elucidation of which has been made possible through a combination of advanced chemical and spectroscopic techniques. Its demonstrated antioxidant and anti-inflammatory properties, coupled with preliminary suggestions of its interaction with key signaling pathways, make it a compound of significant interest for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides a foundational understanding for researchers poised to explore the full therapeutic potential of this intricate natural product.

References

Hosenkoside C: A Technical Guide to its Biological Origin and Function in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside C, a complex baccharane glycoside isolated from Impatiens balsamina, represents a class of triterpenoid (B12794562) saponins (B1172615) with significant, though not fully elucidated, roles in plant physiology. This technical guide provides an in-depth exploration of the biological origins and putative functions of this compound within the plant. It consolidates current knowledge on its biosynthesis, localization, and its integral role in plant defense mechanisms. Detailed experimental protocols for extraction, quantification, and functional analysis are provided, alongside visual representations of its biosynthetic and signaling pathways to facilitate further research and application in drug development.

Biological Origin and Biosynthesis

This compound is a secondary metabolite predominantly found in the seeds of the garden balsam, Impatiens balsamina L.[1][2]. Like other triterpenoid saponins, its production is part of the plant's sophisticated chemical defense system. The biosynthesis of this compound is a multi-step process originating from the isoprenoid pathway. While the exact enzymatic steps for this compound are yet to be fully detailed, a putative pathway can be constructed based on the well-studied biosynthesis of other triterpenoid saponins[3].

The proposed biosynthetic pathway for this compound involves three key stages:

-

Formation of the Triterpene Backbone: The pathway begins with the cyclization of 2,3-oxidosqualene, a common precursor for triterpenoids. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC) to form the baccharane aglycone, which serves as the fundamental skeleton of this compound[3].

-

Hydroxylation of the Aglycone: Following the formation of the baccharane backbone, a series of hydroxylation reactions occur. These modifications are catalyzed by cytochrome P450 monooxygenases (CYP450s), which introduce hydroxyl groups at specific positions on the aglycone. This step is crucial for the structural diversity and biological activity of the final molecule.

-

Glycosylation: The final stage in the biosynthesis of this compound is the attachment of sugar moieties to the hydroxylated aglycone. This glycosylation is carried out by UDP-glycosyltransferases (UGTs), which transfer sugar residues from activated sugar donors to the aglycone. The specific number, type, and linkage of these sugar units determine the final structure and properties of this compound.